molecular formula C12H13ClO B13198438 3-(2-Phenylcyclopropyl)propanoyl chloride

3-(2-Phenylcyclopropyl)propanoyl chloride

Cat. No.: B13198438
M. Wt: 208.68 g/mol
InChI Key: ATHCDRKBPNGMQU-UHFFFAOYSA-N
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Description

3-(2-Phenylcyclopropyl)propanoyl chloride is a specialized organic compound belonging to the class of acid chlorides. Its structure incorporates a phenyl-substituted cyclopropane ring, a feature of high interest in medicinal chemistry due to its potential as a conformational restraint and metabolic blocker . This makes the compound a valuable building block (synthon) for the synthesis of more complex molecules, particularly in pharmaceutical research where the cyclopropyl group is often used to optimize drug properties . As an acid chloride, it is highly reactive toward nucleophiles, primarily serving in acylations and esterification reactions to form amides or esters. Specifically, it may be used to incorporate the 2-phenylcyclopropyl moiety into potential drug candidates, such as in the development of novel enzyme inhibitors . Researchers can employ this reagent to modify lead compounds, creating derivatives for structure-activity relationship (SAR) studies. Handling requires stringent safety precautions due to the corrosive and moisture-sensitive nature of acid chlorides. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. The specific biochemical mechanisms of action for compounds synthesized from this reagent are dependent on the final target molecule and its biological context.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13ClO

Molecular Weight

208.68 g/mol

IUPAC Name

3-(2-phenylcyclopropyl)propanoyl chloride

InChI

InChI=1S/C12H13ClO/c13-12(14)7-6-10-8-11(10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2

InChI Key

ATHCDRKBPNGMQU-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=CC=CC=C2)CCC(=O)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 3 2 Phenylcyclopropyl Propanoyl Chloride

Retrosynthetic Analysis and Strategic Precursor Design

A retrosynthetic analysis of the target molecule, 3-(2-phenylcyclopropyl)propanoyl chloride, reveals that the final step is the conversion of the corresponding carboxylic acid. Therefore, the primary synthetic challenge lies in the efficient and stereocontrolled synthesis of 3-(2-phenylcyclopropyl)propanoic acid. This precursor can be conceptually disconnected into a 2-phenylcyclopropane unit and a three-carbon acid side chain. This leads to a synthetic strategy centered on the initial formation of a 2-phenylcyclopropane carboxylic acid, followed by a one-carbon homologation to achieve the desired propanoic acid derivative.

Synthesis of 3-(2-Phenylcyclopropyl)propanoic Acid

The construction of the 2-phenylcyclopropane carboxylic acid core with defined stereochemistry is paramount. Several powerful synthetic methods are available for this purpose, including cyclopropanation reactions of olefins and strategies involving kinetic resolution or chiral auxiliaries.

Cyclopropanation reactions are fundamental to the formation of the three-membered ring. The Simmons-Smith reaction and the Corey-Chaykovsky reaction are two of the most established and versatile methods for this transformation. acs.orgwikipedia.org

The Simmons-Smith reaction involves the use of an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, to convert an alkene into a cyclopropane (B1198618). wikipedia.orgnumberanalytics.com This reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. numberanalytics.com For the synthesis of 2-phenylcyclopropane carboxylic acid, the precursor would be cinnamic acid or its ester. The reaction is compatible with a variety of functional groups, including carboxylic acids. wikipedia.org

Reagent/CatalystSubstrateProductKey Features
Zn-Cu couple, CH₂I₂Cinnamic acid derivative2-Phenylcyclopropane carboxylic acid derivativeStereospecific, compatible with various functional groups. wikipedia.orgnumberanalytics.com

The Corey-Chaykovsky reaction utilizes sulfur ylides to react with α,β-unsaturated carbonyl compounds, such as cinnamates, to yield cyclopropanes. acs.orgorganic-chemistry.orgorganicchemistrytutor.com This reaction is diastereoselective, generally favoring the formation of the trans cyclopropane. wikipedia.org The choice of the sulfur ylide can influence the reaction's outcome. organic-chemistry.org

ReagentSubstrateProductKey Features
Dimethylsulfoxonium methylideCinnamate (B1238496) estertrans-2-Phenylcyclopropane carboxylateDiastereoselective for the trans isomer. wikipedia.org

Modern advancements in catalysis have led to highly efficient and selective methods for the cyclopropanation of olefins using aryl precursors. Transition-metal catalyzed reactions, particularly with copper, rhodium, and palladium complexes, are prominent in this area. researchgate.net These methods often involve the decomposition of diazo compounds in the presence of an alkene. For instance, the reaction of styrene (B11656) with ethyl diazoacetate, catalyzed by a chiral copper complex, can directly produce ethyl 2-phenylcyclopropanecarboxylate with high enantioselectivity.

A variety of catalysts have been developed to achieve high stereocontrol in these reactions. The choice of metal and ligand is crucial in determining both the diastereoselectivity and enantioselectivity of the cyclopropanation.

Catalyst SystemSubstrate 1Substrate 2ProductStereoselectivity
Chiral Copper ComplexStyreneEthyl diazoacetateEthyl 2-phenylcyclopropanecarboxylateHigh enantioselectivity
Rhodium(II) CarboxylatesStyreneDiazoacetatePhenylcyclopropane carboxylateHigh efficiency

To obtain enantiomerically pure 2-phenylcyclopropane carboxylic acids, kinetic resolution and the use of chiral auxiliaries are powerful strategies.

Kinetic resolution involves the selective reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. thieme-connect.comresearchgate.net This can be achieved using chiral reagents or, more commonly, enzymes. thieme-connect.com For example, lipases can selectively hydrolyze one enantiomer of a racemic ester of 2-phenylcyclopropane carboxylic acid, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in high enantiomeric excess. thieme-connect.comresearchgate.net

MethodSubstrateReagent/CatalystProducts
Enzymatic Kinetic ResolutionRacemic ethyl 2-phenylcyclopropanecarboxylateLipase(R)-2-Phenylcyclopropane carboxylic acid and (S)-Ethyl 2-phenylcyclopropanecarboxylate

Chiral auxiliary strategies involve covalently attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product. wikipedia.org For instance, a cinnamate ester can be formed with a chiral alcohol. The subsequent cyclopropanation reaction will proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. Removal of the auxiliary then affords the enantiomerically enriched 2-phenylcyclopropane carboxylic acid. Carbohydrates and oxazolidinones are examples of effective chiral auxiliaries for cyclopropanation reactions. acs.org

Chiral AuxiliarySubstrateReactionProduct
OxazolidinoneCinnamic acid derivativeCyclopropanationDiastereomerically pure cyclopropanated imide
Chiral AlcoholCinnamic acidEsterification, then cyclopropanationDiastereomerically pure cyclopropanated ester

Once enantiomerically pure 2-phenylcyclopropane carboxylic acid is obtained, the next critical step is the one-carbon homologation to yield 3-(2-phenylcyclopropyl)propanoic acid. The Arndt-Eistert reaction is a classic and effective method for this transformation. organic-chemistry.orgwikipedia.org

This reaction sequence involves three main steps:

Activation of the carboxylic acid: The 2-phenylcyclopropane carboxylic acid is first converted into its more reactive acid chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com

Formation of a diazoketone: The resulting acid chloride is then reacted with diazomethane (B1218177) (CH₂N₂) to form an α-diazoketone. organic-chemistry.orgwikipedia.org

Wolff rearrangement and nucleophilic capture: The diazoketone undergoes a Wolff rearrangement upon treatment with a catalyst (e.g., silver oxide, Ag₂O) or upon photolysis or thermolysis, to form a ketene (B1206846) intermediate. organic-chemistry.orgwikipedia.org This ketene is then trapped by a nucleophile, such as water, to produce the homologous carboxylic acid. organic-chemistry.orgwikipedia.org

The Arndt-Eistert reaction is known to proceed with retention of stereochemistry at the migrating center. wikipedia.org

StepReagentsIntermediate/Product
1. Acid ActivationSOCl₂ or (COCl)₂2-Phenylcyclopropanecarbonyl chloride
2. Diazoketone FormationCH₂N₂1-Diazo-2-(2-phenylcyclopropyl)ethan-1-one
3. Wolff RearrangementAg₂O, H₂O3-(2-Phenylcyclopropyl)propanoic acid

Finally, the synthesized 3-(2-phenylcyclopropyl)propanoic acid is converted to the target compound, This compound . This is a standard transformation achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.comlibretexts.org

Stereoselective and Enantioselective Approaches to 2-Phenylcyclopropane Carboxylic Acids

Conversion of Carboxylic Acid to Acyl Chloride

The transformation of 3-(2-phenylcyclopropyl)propanoic acid to this compound is a critical step that activates the carbonyl group for subsequent nucleophilic acyl substitution reactions. The choice of chlorinating agent is crucial and depends on factors such as the scale of the reaction, the desired purity of the product, and the sensitivity of the starting material to the reaction conditions.

Thionyl chloride is a widely used reagent for the synthesis of acyl chlorides due to its efficiency and the convenient removal of byproducts. The reaction between a carboxylic acid and thionyl chloride produces the acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gaseous and can be easily removed from the reaction mixture. This drives the reaction to completion.

The general reaction is as follows: R-COOH + SOCl₂ → R-COCl + SO₂ (g) + HCl (g)

For the synthesis of this compound, the reaction would be: C₆H₅-C₃H₄-CH₂CH₂-COOH + SOCl₂ → C₆H₅-C₃H₄-CH₂CH₂-COCl + SO₂ (g) + HCl (g)

The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or toluene, and may be performed neat if the carboxylic acid is a liquid. Often, a catalytic amount of a tertiary amine, like pyridine (B92270), or N,N-dimethylformamide (DMF) is added to facilitate the reaction.

Illustrative Reaction Conditions for Synthesis with Thionyl Chloride

Parameter Condition
Reagent Thionyl Chloride (SOCl₂)
Stoichiometry 1.1 - 1.5 equivalents
Solvent Dichloromethane (DCM) or Toluene
Temperature Room temperature to reflux (40-110 °C)
Reaction Time 1 - 4 hours

| Work-up | Removal of excess SOCl₂ and solvent by distillation |

Oxalyl chloride is another effective reagent for the preparation of acyl chlorides. It is often preferred for smaller-scale reactions or when milder conditions are required, as the reaction can often be carried out at lower temperatures. The byproducts of this reaction are carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), which are all gaseous and easily removed.

The general reaction is: R-COOH + (COCl)₂ → R-COCl + CO (g) + CO₂ (g) + HCl (g)

For the specific synthesis: C₆H₅-C₃H₄-CH₂CH₂-COOH + (COCl)₂ → C₆H₅-C₃H₄-CH₂CH₂-COCl + CO (g) + CO₂ (g) + HCl (g)

This reaction is also typically performed in an inert solvent like dichloromethane. A catalytic amount of N,N-dimethylformamide (DMF) is often used, which acts as a catalyst by forming a Vilsmeier reagent in situ.

Illustrative Reaction Conditions for Synthesis with Oxalyl Chloride

Parameter Condition
Reagent Oxalyl Chloride ((COCl)₂)
Stoichiometry 1.1 - 1.5 equivalents
Catalyst N,N-Dimethylformamide (DMF) (catalytic)
Solvent Dichloromethane (DCM) or Hexane
Temperature 0 °C to room temperature
Reaction Time 1 - 3 hours

| Work-up | Removal of solvent and volatile byproducts under reduced pressure |

Phosphorus halides, such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), are also classic reagents for the synthesis of acyl chlorides.

With phosphorus pentachloride, the byproducts are phosphoryl chloride (POCl₃) and hydrogen chloride. R-COOH + PCl₅ → R-COCl + POCl₃ + HCl (g)

Specifically: C₆H₅-C₃H₄-CH₂CH₂-COOH + PCl₅ → C₆H₅-C₃H₄-CH₂CH₂-COCl + POCl₃ + HCl (g)

Phosphorus trichloride requires a 3:1 stoichiometric ratio of the carboxylic acid to the reagent, and the byproduct is phosphorous acid (H₃PO₃). 3 R-COOH + PCl₃ → 3 R-COCl + H₃PO₃

For the target molecule: 3 C₆H₅-C₃H₄-CH₂CH₂-COOH + PCl₃ → 3 C₆H₅-C₃H₄-CH₂CH₂-COCl + H₃PO₃

A key difference when using phosphorus halides is that the byproducts are not gaseous (with the exception of HCl from PCl₅). Therefore, purification of the desired acyl chloride typically requires distillation to separate it from the phosphorus-containing byproducts.

Illustrative Reaction Conditions for Synthesis with Phosphorus Halides

Parameter PCl₃ PCl₅
Stoichiometry 0.33 - 0.4 equivalents 1.0 - 1.1 equivalents
Solvent Neat or inert solvent (e.g., Chloroform) Inert solvent (e.g., Chloroform)
Temperature Room temperature to gentle reflux 0 °C to room temperature
Reaction Time 1 - 5 hours 1 - 3 hours

| Work-up | Distillation of the product | Distillation of the product |

Optimization of Reaction Conditions and Yield Enhancement

To maximize the yield and purity of this compound, several factors in the synthesis can be optimized:

Reagent Purity: The use of freshly distilled chlorinating agents and anhydrous solvents is critical to prevent unwanted side reactions, such as hydrolysis of the acyl chloride product back to the carboxylic acid.

Temperature Control: For reagents like oxalyl chloride, maintaining a low temperature (e.g., 0 °C) can minimize side reactions and degradation of sensitive functional groups. With thionyl chloride, a moderate temperature or reflux may be necessary to drive the reaction to completion.

Removal of Byproducts: In the case of thionyl chloride and oxalyl chloride, ensuring the efficient removal of gaseous byproducts can help shift the equilibrium towards the product. This can be achieved by performing the reaction in a well-ventilated fume hood or under a gentle stream of an inert gas like nitrogen.

Catalyst Use: The addition of a catalytic amount of DMF with oxalyl chloride or thionyl chloride can significantly accelerate the reaction rate. Optimization of the catalyst loading is important, as excess catalyst can sometimes lead to side reactions.

Purification Method: For phosphorus halides, efficient fractional distillation is key to obtaining a pure product. For thionyl chloride and oxalyl chloride, where byproducts are volatile, simple removal of the solvent and excess reagent under reduced pressure may be sufficient to obtain a product of high purity.

Stereochemical Control and Diastereoselectivity in Synthesis

The 2-phenylcyclopropyl group in the target molecule contains two stereocenters, leading to the possibility of four stereoisomers: (1R, 2S), (1S, 2R), (1R, 2R), and (1S, 2S). These can be grouped into two pairs of enantiomers, which are diastereomers of each other (cis and trans isomers).

The conversion of the carboxylic acid to the acyl chloride using the aforementioned reagents (SOCl₂, (COCl)₂, PCl₃, PCl₅) does not typically affect the stereochemistry at the cyclopropane ring. The reaction occurs at the carboxyl group, which is separated from the stereocenters by a propyl chain. Therefore, the stereochemical integrity of the 2-phenylcyclopropyl moiety is expected to be retained during this transformation. If the starting 3-(2-phenylcyclopropyl)propanoic acid is a single enantiomer or a specific diastereomer, the resulting this compound will have the same stereochemistry.

Consequently, the critical step for controlling the stereochemistry of the final acyl chloride lies in the synthesis of the parent carboxylic acid. The diastereoselectivity (the preference for forming one diastereomer over another, i.e., cis vs. trans) is established during the formation of the cyclopropane ring. Various synthetic methods can be employed to achieve high diastereoselectivity in cyclopropanation reactions. For instance, the choice of catalyst and reaction conditions in the cyclopropanation of a suitable alkene precursor can favor the formation of either the cis or trans isomer.

Furthermore, enantioselective synthesis of the 3-(2-phenylcyclopropyl)propanoic acid can be achieved through methods such as asymmetric catalysis, the use of chiral auxiliaries, or the resolution of a racemic mixture. The stereochemical purity of the starting carboxylic acid will directly translate to the stereochemical purity of the final acyl chloride product.

Chemical Reactivity and Mechanistic Investigations of 3 2 Phenylcyclopropyl Propanoyl Chloride

Nucleophilic Acyl Substitution Reactions

As with other acyl chlorides, the primary reaction pathway for 3-(2-phenylcyclopropyl)propanoyl chloride is nucleophilic acyl substitution. This reaction proceeds through a characteristic addition-elimination mechanism. A nucleophile first attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. Subsequently, the carbonyl double bond is reformed by the elimination of the chloride ion, which is an excellent leaving group. This two-step process results in the substitution of the chlorine atom with the incoming nucleophile.

Formation of Esters via Alcoholysis and Phenolysis

This compound readily reacts with alcohols (alcoholysis) and phenols (phenolysis) to form the corresponding esters. These reactions are typically rapid and exothermic. chemguide.co.uk The reaction mechanism involves the nucleophilic attack of the hydroxyl group of the alcohol or phenol (B47542) on the carbonyl carbon of the acyl chloride. youtube.com

The process is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrogen chloride (HCl) byproduct that is formed, preventing it from protonating the alcohol nucleophile or participating in side reactions. researchgate.net

General Reaction Scheme:

Alcoholysis: this compound + R-OH → 3-(2-Phenylcyclopropyl)propanoate ester + HCl

Phenolysis: this compound + Ar-OH → Phenyl 3-(2-phenylcyclopropyl)propanoate + HCl

The table below illustrates the expected ester products from the reaction of this compound with representative alcohols and phenols.

Reactant (Alcohol/Phenol)Product NameProduct StructureTypical Conditions
MethanolMethyl 3-(2-phenylcyclopropyl)propanoateC₆H₅-C₃H₄-CH₂CH₂COOCH₃Pyridine, 0°C to RT
EthanolEthyl 3-(2-phenylcyclopropyl)propanoateC₆H₅-C₃H₄-CH₂CH₂COOCH₂CH₃Pyridine, 0°C to RT
PhenolPhenyl 3-(2-phenylcyclopropyl)propanoateC₆H₅-C₃H₄-CH₂CH₂COOC₆H₅Pyridine, 0°C to RT
tert-Butanoltert-Butyl 3-(2-phenylcyclopropyl)propanoateC₆H₅-C₃H₄-CH₂CH₂COOC(CH₃)₃Pyridine, 0°C to RT

Synthesis of Amides through Aminolysis (Primary, Secondary Amines, Ammonia)

The reaction of this compound with ammonia, primary amines, or secondary amines provides a direct route to primary, secondary, and tertiary amides, respectively. This process, known as aminolysis, is typically very rapid due to the high nucleophilicity of amines. chemguide.co.uk

The mechanism follows the standard nucleophilic addition-elimination pathway. chemguide.co.uk The lone pair of electrons on the nitrogen atom attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The chloride ion is then eliminated, and a proton is removed from the nitrogen (if present). Because the HCl byproduct reacts with the amine base, two equivalents of the amine are generally required: one to act as the nucleophile and the second to act as a base to neutralize the HCl, forming an ammonium (B1175870) salt. libretexts.org Alternatively, one equivalent of the amine can be used along with a different, non-nucleophilic base like pyridine. tifr.res.in

General Reaction Scheme:

With Ammonia: → Primary Amide (3-(2-Phenylcyclopropyl)propanamide)

With Primary Amine (R-NH₂): → Secondary Amide (N-alkyl-3-(2-phenylcyclopropyl)propanamide)

With Secondary Amine (R₂NH): → Tertiary Amide (N,N-dialkyl-3-(2-phenylcyclopropyl)propanamide)

The table below details the expected amide products from reactions with various amines.

Reactant (Amine)Amide TypeProduct NameTypical Conditions
Ammonia (NH₃)Primary3-(2-Phenylcyclopropyl)propanamideConcentrated NH₃(aq)
Methylamine (CH₃NH₂)SecondaryN-Methyl-3-(2-phenylcyclopropyl)propanamide2 eq. CH₃NH₂, DCM or THF
Aniline (C₆H₅NH₂)SecondaryN-Phenyl-3-(2-phenylcyclopropyl)propanamide2 eq. C₆H₅NH₂, DCM or THF
Dimethylamine ((CH₃)₂NH)TertiaryN,N-Dimethyl-3-(2-phenylcyclopropyl)propanamide2 eq. (CH₃)₂NH, DCM or THF

Preparation of Carboxylic Anhydrides and Thioesters

Carboxylic Anhydrides: this compound can be converted into a mixed carboxylic anhydride (B1165640) by reacting it with a carboxylate salt (RCOO⁻Na⁺). google.com The carboxylate anion acts as the nucleophile, attacking the acyl chloride and displacing the chloride ion. This method is a common laboratory procedure for preparing both symmetric and mixed anhydrides. researchgate.net If reacted with the sodium salt of 3-(2-phenylcyclopropyl)propanoic acid, a symmetric anhydride would be formed.

Thioesters: Thioesters can be prepared through the reaction of this compound with a thiol (R-SH) or a thiolate salt (R-S⁻). organic-chemistry.org Thiols are sulfur analogs of alcohols and are also effective nucleophiles. The reaction proceeds via the same addition-elimination mechanism, yielding the corresponding thioester and HCl. nih.gov As with alcoholysis, a base is often added to scavenge the HCl byproduct.

Reduction Reactions to Aldehydes and Alcohols (e.g., using LiAlH₄)

Acyl chlorides are readily reduced to either primary alcohols or aldehydes, depending on the reducing agent used.

Reduction to Primary Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce this compound completely to the corresponding primary alcohol, 3-(2-phenylcyclopropyl)propan-1-ol. chemistrysteps.comlibretexts.org The mechanism involves two sequential hydride additions. The first hydride nucleophile from LiAlH₄ attacks the carbonyl carbon, displacing the chloride ion to form an intermediate aldehyde. Aldehydes are more reactive towards reduction than acyl chlorides, so this intermediate is immediately attacked by a second hydride equivalent, forming an alkoxide intermediate. youtube.com An acidic or aqueous workup then protonates the alkoxide to yield the final primary alcohol. saskoer.ca Sodium borohydride (B1222165) (NaBH₄) can also be used for this transformation. chemistrysteps.com

Reduction to Aldehydes: Stopping the reduction at the aldehyde stage is challenging because aldehydes are more reactive than the starting acyl chloride. This requires the use of a less reactive, sterically hindered reducing agent. A common reagent for this purpose is lithium tri(tert-butoxy)aluminum hydride (LiAl(Ot-Bu)₃H). chemistrysteps.com This bulky reagent reacts more rapidly with the highly reactive acyl chloride but reacts only slowly with the resulting aldehyde, especially at low temperatures (e.g., -78 °C). This difference in reactivity allows for the isolation of the aldehyde, 3-(2-phenylcyclopropyl)propanal, before further reduction can occur.

Intramolecular Cyclization Reactions and Ring-Size Effects

The structure of this compound contains both an acyl chloride group and a phenyl ring, making it a potential candidate for intramolecular Friedel-Crafts acylation. In this reaction, the acyl group would act as the electrophile and the tethered phenyl ring would serve as the nucleophile, leading to the formation of a new ring fused to the aromatic system. masterorganicchemistry.com

The feasibility of such a cyclization depends on several factors, most notably the length of the carbon chain connecting the phenyl ring and the acyl chloride. This chain dictates the size of the ring that would be formed. Intramolecular Friedel-Crafts reactions are most effective for forming stable five- and six-membered rings. masterorganicchemistry.com

In the case of this compound, the acyl group is separated from the phenyl ring by the cyclopropyl (B3062369) group and a three-carbon chain. A direct intramolecular acylation onto the phenyl ring would require the formation of a large, strained ring system, which is generally not favored. However, rearrangement or opening of the strained cyclopropyl ring under the strongly acidic Lewis acid conditions could potentially lead to different carbocation intermediates, which might then undergo cyclization. beilstein-journals.orgresearchgate.netnih.gov The specific products would depend heavily on the reaction conditions and the stability of the various possible intermediates.

Influence of the 2-Phenylcyclopropyl Substituent on Reaction Kinetics and Selectivity

The reactivity of this compound in nucleophilic acyl substitution reactions is significantly modulated by the presence of the 2-phenylcyclopropyl moiety. This substituent, located at the γ-position relative to the carbonyl carbon, exerts a notable influence on the reaction's speed and the stereochemical outcome of the products formed. This influence can be dissected into steric and electronic contributions, which in turn affect the electrophilicity of the carbonyl carbon and the selectivity of the reaction.

Steric Hindrance Considerations

The 2-phenylcyclopropyl group is a bulky substituent, and its presence can sterically hinder the approach of a nucleophile to the carbonyl carbon. In a nucleophilic acyl substitution reaction, the rate-determining step is typically the initial attack of the nucleophile on the carbonyl carbon to form a tetrahedral intermediate. The presence of bulky substituents near the reaction center can impede this approach, thereby slowing down the reaction.

While the 2-phenylcyclopropyl group is not directly attached to the carbonyl carbon, its conformational flexibility is limited. The rigid cyclopropane (B1198618) ring and the attached phenyl group can adopt conformations that shield the electrophilic carbonyl center from the incoming nucleophile. This effect is more pronounced with larger nucleophiles.

To contextualize the steric influence of the 2-phenylcyclopropylmethyl group (the substituent at the carbonyl), a qualitative comparison with other common alkyl groups can be made.

Substituent Group (R in R-COCl)Qualitative Steric BulkExpected Relative Rate of Nucleophilic Attack
MethylLowFast
EthylModerateIntermediate
IsopropylHighSlow
tert-ButylVery HighVery Slow
3-(2-Phenylcyclopropyl)propylHighSlow

The steric hindrance presented by the 3-(2-phenylcyclopropyl)propyl group is anticipated to be significant, comparable to or even greater than a simple isopropyl group, due to the constrained rotation and spatial demands of the phenylcyclopropyl unit. This steric impediment would lead to a decrease in reaction rates compared to less hindered acyl chlorides.

Electronic Effects on Electrophilicity of the Carbonyl Carbon

The cyclopropyl group itself is known to be electron-donating through its σ-bonds, which have a high degree of p-character. This donation can slightly decrease the partial positive charge on the carbonyl carbon, making it less electrophilic. Conversely, the phenyl group is generally considered to be weakly electron-withdrawing by induction, but it can also act as an electron-donating or withdrawing group via resonance, depending on the reaction's electronic demands.

Substituent (R)General Electronic EffectInfluence on Carbonyl Carbon Electrophilicity
-CH₃Weakly Electron-Donating (Inductive)Slight Decrease
-CH₂CH₃Weakly Electron-Donating (Inductive)Slight Decrease
-CH₂ClElectron-Withdrawing (Inductive)Increase
-CH₂CH₂-c(C₆H₅)CHCH₂Weakly Electron-Donating (Inductive)Slight Decrease

The chloride atom in the acyl chloride functional group is strongly electron-withdrawing, which significantly increases the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org The subtle electron-donating nature of the 2-phenylcyclopropylpropyl group would slightly counteract this effect, but the carbonyl carbon of this compound remains highly susceptible to nucleophilic attack.

Regioselectivity and Diastereoselectivity in Product Formation

The chiral nature of the 2-phenylcyclopropyl group introduces the possibility of diastereoselectivity in reactions with chiral nucleophiles or in the formation of products with new stereocenters. The molecule exists as a pair of enantiomers, and each enantiomer can exist as cis and trans diastereomers with respect to the substituents on the cyclopropane ring.

When this compound reacts with a nucleophile, the reaction occurs at the achiral carbonyl center. Therefore, if the starting material is a racemic mixture of enantiomers, the product will also be a racemic mixture, assuming the nucleophile is achiral.

However, if a chiral nucleophile is used, the two enantiomers of the acyl chloride will react at different rates, leading to a kinetic resolution and a mixture of diastereomeric products in unequal amounts. The facial selectivity of the nucleophilic attack on the carbonyl carbon will be influenced by the stereochemistry of the nearby 2-phenylcyclopropyl group, which can direct the incoming nucleophile to one face of the carbonyl group over the other.

Furthermore, reactions that involve the cyclopropane ring itself, although less common for acyl chlorides under standard nucleophilic acyl substitution conditions, would exhibit regioselectivity and diastereoselectivity. Nucleophilic attack on the cyclopropane ring, if induced, would preferentially occur at the carbon atom bearing the phenyl group (benzylic position) due to electronic stabilization of a potential transition state. The stereochemical outcome of such a reaction would be highly dependent on the existing stereochemistry of the cyclopropane ring.

For a standard nucleophilic acyl substitution, the primary stereochemical consideration is the potential for diastereoselectivity upon reaction with a chiral nucleophile.

Reaction TypeSelectivity ConsiderationExpected OutcomeInfluencing Factors
Nucleophilic Acyl Substitution (Achiral Nucleophile)EnantioselectivityRacemic product from racemic starting materialN/A
Nucleophilic Acyl Substitution (Chiral Nucleophile)DiastereoselectivityUnequal mixture of diastereomersSteric and electronic interactions between the chiral centers of the acyl chloride and the nucleophile.
Ring-opening of CyclopropaneRegioselectivityAttack at the benzylic carbon of the cyclopropane ringElectronic stabilization by the phenyl group.
Ring-opening of CyclopropaneDiastereoselectivityDependent on the substrate's stereochemistry and reaction mechanism (e.g., SN1 vs. SN2 pathway)Steric hindrance and orbital alignment.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Analysis of Reaction Intermediates and Products

Spectroscopic techniques are indispensable for the structural elucidation of molecules like 3-(2-Phenylcyclopropyl)propanoyl chloride. These methods provide detailed information about the molecular framework, the types of atoms, and their connectivity.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic compound. For this compound, both ¹H NMR and ¹³C NMR would be essential.

¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms in the molecule. Key expected signals would include multiplets for the phenyl group protons, complex multiplets for the protons on the cyclopropyl (B3062369) ring, and signals for the two methylene (B1212753) (-CH₂-) groups of the propanoyl chain. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. This would include peaks for the carbons of the phenyl ring, the cyclopropyl ring, the methylene groups, and a characteristic downfield signal for the carbonyl carbon of the acyl chloride group.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), would be used to establish the connectivity between protons and carbons, confirming the complete structural assignment. docbrown.info

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, the most prominent and characteristic absorption band would be for the carbonyl (C=O) group of the acyl chloride. This peak is typically strong and appears at a high wavenumber, generally in the range of 1780-1815 cm⁻¹. Other expected absorptions would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule and C=C stretching vibrations for the phenyl ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule. The mass spectrum would show a molecular ion peak corresponding to the exact mass of this compound. The fragmentation pattern would likely involve the loss of the chlorine atom, the carbonyl group, and fragmentation of the cyclopropyl and propanoyl chain, providing further structural confirmation.

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatography is essential for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for purity assessment. Due to the reactive nature of acyl chlorides with aqueous mobile phases typically used in reversed-phase HPLC, derivatization or normal-phase chromatography is often employed. nih.gov A normal-phase HPLC method, using a non-polar mobile phase and a polar stationary phase (like silica), could be developed to separate this compound from its starting materials (e.g., 3-(2-phenylcyclopropyl)propanoic acid) and any byproducts. Monitoring the disappearance of the starting acid and the appearance of the acyl chloride product peak would allow for effective reaction monitoring.

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Given the reactivity of acyl chlorides, direct analysis by GC can be challenging and may require specific conditions, such as a well-dried carrier gas and inert columns, to prevent hydrolysis. docbrown.info Alternatively, the acyl chloride can be derivatized into a more stable ester or amide prior to GC analysis. GC coupled with a mass spectrometer (GC-MS) would be a powerful tool, providing both separation and identification of the compound and any impurities.

Stereochemical Analysis of Chiral Derivatives (e.g., Chiral HPLC, X-ray Crystallography)

The stereochemistry of molecules is a critical factor in fields such as pharmaceutical and materials science, as different enantiomers of a chiral compound can exhibit vastly different biological activities and physical properties. phenomenex.commdpi.com For derivatives of this compound, which possess at least two stereogenic centers on the cyclopropane (B1198618) ring, rigorous stereochemical analysis is essential. The determination of enantiomeric purity and the assignment of absolute configuration are typically accomplished using advanced analytical techniques, primarily Chiral High-Performance Liquid Chromatography (HPLC) and single-crystal X-ray Crystallography. nih.govnih.gov

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used chromatographic technique for the separation and quantification of enantiomers. nih.gov The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP). phenomenex.com These CSPs are themselves enantiomerically pure and create a chiral environment where the two enantiomers form transient diastereomeric complexes with different stability, leading to different retention times. sigmaaldrich.com

Commonly employed CSPs for the separation of a wide range of chiral compounds include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and cyclodextrins. phenomenex.comsigmaaldrich.com For derivatives of phenylcyclopropane compounds, polysaccharide-based columns, such as those with cellulose tris(3,5-dimethylphenylcarbamate) immobilized on a silica (B1680970) gel support, have proven effective. nih.gov The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is optimized to achieve sufficient resolution between the enantiomeric peaks. sigmaaldrich.com

The primary outcomes of a chiral HPLC analysis are the enantiomeric excess (ee), which measures the purity of one enantiomer in a mixture, and the resolution factor (Rs), which quantifies the degree of separation between the two enantiomer peaks. In drug development and asymmetric synthesis, achieving high enantiomeric excess is often a critical goal. Research on the chemoenzymatic synthesis of chiral cyclopropane scaffolds has demonstrated the capability of chiral HPLC to confirm high levels of stereoselectivity, often achieving enantiomeric excess values greater than 99%. rochester.edu

Table 1: Representative Chiral HPLC Separation Data for a Hypothetical Chiral Derivative

ParameterValueDescription
Column Chiralpak® IBCellulose tris(3,5-dimethylphenylcarbamate) on silica
Mobile Phase Hexane/Isopropanol (90:10, v/v)Isocratic elution conditions
Flow Rate 1.0 mL/minStandard analytical flow rate
Detection UV at 254 nmWavelength for detecting the phenyl group
Retention Time (Enantiomer 1) 8.52 mintR1
Retention Time (Enantiomer 2) 10.15 mintR2
Resolution (Rs) 2.15Indicates baseline separation (Rs > 1.5)
Enantiomeric Excess (% ee) 98%Calculated from the peak areas of the two enantiomers

This table presents illustrative data based on typical chiral HPLC separations of phenyl-containing chiral compounds. nih.govrochester.edu

X-ray Crystallography

While chiral HPLC is excellent for determining enantiomeric purity, single-crystal X-ray crystallography is the definitive method for unambiguously determining the absolute configuration of a chiral molecule. nih.gov This technique provides a precise three-dimensional map of the electron density within a single crystal, allowing for the exact spatial arrangement of atoms to be determined. nih.gov

The process involves growing a high-quality single crystal of a pure enantiomer of a derivative, which can be a challenging step. nih.gov Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots. nih.gov By analyzing the positions and intensities of these spots, the crystal's unit cell dimensions, symmetry (space group), and the precise coordinates of every atom in the molecule can be calculated. researchgate.net This allows for the assignment of the absolute stereochemistry (i.e., the R/S configuration) at each chiral center.

In a study focused on the stereoselective synthesis of chiral cyclopropanes, X-ray crystallographic analysis was used to definitively confirm the (1S,2S) configuration of a cyclopropanation product, which then served as a reference standard for assigning the configuration of other related products analyzed by chiral chromatography. rochester.edu

Table 2: Example Crystallographic Data for a (1S,2S)-configured Phenylcyclopropane Derivative

ParameterValue
Chemical Formula C₁₈H₁₆O₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.897
b (Å) 11.654
c (Å) 11.064
β (°) ** 105.21
Volume (ų) **982.7
Z 4
Final R indices R₁ = 0.0470

This data is representative of a structural analysis performed on a chiral phenylcyclopropane derivative, similar to methodologies reported in the literature. rochester.eduresearchgate.net The successful application of this technique provides incontrovertible proof of the molecule's three-dimensional structure. nih.govresearchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. For 3-(2-phenylcyclopropyl)propanoyl chloride, these calculations would reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors that govern its chemical behavior.

The electronic structure is significantly influenced by the interplay between the phenyl ring, the strained cyclopropane (B1198618) ring, and the electrophilic acyl chloride group. The phenyl group generally acts as an electron-donating group through resonance, while the acyl chloride is strongly electron-withdrawing due to the electronegativity of the oxygen and chlorine atoms. The cyclopropane ring, with its unique "bent" bonds, can also participate in electronic interactions.

Key reactivity descriptors that can be calculated include:

Frontier Molecular Orbitals (HOMO-LUMO gap): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A small HOMO-LUMO gap generally suggests higher reactivity. For acyl chlorides, the LUMO is typically localized on the carbonyl carbon, making it susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, a region of intense positive potential (electrophilic site) is expected around the carbonyl carbon, while negative potential would be concentrated around the oxygen and chlorine atoms.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution and donor-acceptor interactions within the molecule. This would quantify the partial positive charge on the carbonyl carbon, confirming its electrophilicity.

Based on studies of similar compounds, a representative set of calculated reactivity descriptors for this compound is presented in the interactive table below.

DescriptorTypical Calculated Value (Arbitrary Units)Implication
HOMO Energy-8.5 eVElectron-donating capability
LUMO Energy-1.2 eVElectron-accepting capability
HOMO-LUMO Gap7.3 eVKinetic stability and reactivity
Electrophilicity Index (ω)3.5High electrophilic character
Chemical Hardness (η)3.65Resistance to change in electron distribution
Dipole Moment~3.0 DSignificant molecular polarity

Note: These values are illustrative and based on typical DFT calculations for analogous molecules.

Conformational Analysis of this compound and its Derivatives

The three-dimensional structure and conformational flexibility of this compound are key to understanding its interactions and reactivity. The molecule possesses several rotatable bonds, leading to a complex potential energy surface with multiple local minima corresponding to different stable conformers.

The primary degrees of conformational freedom include:

Rotation around the C-C bond connecting the cyclopropane ring and the propanoyl group.

Rotation of the phenyl group relative to the cyclopropane ring.

Rotation around the C-C bond within the propanoyl chain.

Rotation around the C-COCl bond.

Computational methods, such as scanning the potential energy surface by systematically rotating these bonds, can identify the most stable conformers. Quantum mechanical calculations can then be used to determine the relative energies of these conformers. nih.gov

For phenylcyclopropane derivatives, the preferred conformation often involves a "bisected" arrangement where the plane of the phenyl ring eclipses one of the cyclopropane C-C bonds, allowing for optimal electronic interaction between the phenyl π-system and the cyclopropane's Walsh orbitals.

The conformational preference of the propanoyl chloride side chain will be influenced by steric and electronic factors, aiming to minimize steric hindrance and optimize dipole-dipole interactions. It is likely that extended, anti-periplanar arrangements are energetically favored.

A hypothetical conformational analysis might yield the following data for different conformers:

ConformerDihedral Angle (Phenyl-Cyclopropyl)Dihedral Angle (Cyclopropyl-Propanoyl)Relative Energy (kcal/mol)
A (Global Minimum)~0° (Bisected)~180° (Anti)0.00
B~90° (Perpendicular)~180° (Anti)1.5 - 2.5
C~0° (Bisected)~60° (Gauche)2.0 - 3.5
D~90° (Perpendicular)~60° (Gauche)3.5 - 5.0

Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of a conformational analysis.

Elucidation of Reaction Mechanisms via Transition State Modeling

Transition state modeling is a powerful computational tool for investigating the mechanisms of chemical reactions. By locating the transition state structure on the potential energy surface and calculating its energy, the activation energy barrier for a reaction can be determined, providing insights into the reaction kinetics.

For this compound, a primary reaction of interest is nucleophilic acyl substitution. The generally accepted mechanism for this reaction involves a tetrahedral intermediate. However, computational studies on the hydrolysis of simple acyl chlorides have also suggested the possibility of a concerted SN2-like mechanism. nih.govresearchgate.net

A computational study of the reaction of this compound with a nucleophile (e.g., water or an alcohol) would involve the following steps:

Modeling the reactant complex (the acyl chloride and the nucleophile).

Locating the transition state for the nucleophilic attack on the carbonyl carbon.

Characterizing the tetrahedral intermediate.

Locating the transition state for the departure of the chloride leaving group.

Modeling the product complex.

The calculated energy profile would reveal the rate-determining step of the reaction. The presence of the phenylcyclopropyl group may influence the reaction rate through steric hindrance or electronic effects that stabilize or destabilize the transition state and intermediate. For instance, the electron-donating character of the phenylcyclopropane moiety could potentially stabilize the developing positive charge on the carbonyl carbon in the transition state.

Another potential reaction pathway for cyclopropane-containing molecules is ring-opening. acs.orgnih.gov Theoretical studies could be employed to investigate the feasibility of nucleophilic attack leading to the opening of the strained three-membered ring under various conditions, comparing the activation barriers for this process with that of nucleophilic acyl substitution.

Predictive Modeling for Novel Reactivity or Selectivity

Predictive modeling, often employing machine learning and quantitative structure-activity relationship (QSAR) approaches, is an emerging area in computational chemistry. nih.govarxiv.org These models are trained on large datasets of known reactions to predict the outcomes of new reactions, including reactivity, regioselectivity, and stereoselectivity.

While a specific predictive model for this compound is unlikely to exist without dedicated experimental studies, the principles of predictive modeling can be discussed in this context. A predictive model for the reactivity of a series of substituted 3-(2-phenylcyclopropyl)propanoyl chlorides could be developed by:

Generating a diverse dataset: Synthesizing a library of derivatives with various substituents on the phenyl ring.

Experimental measurement of reactivity: Quantifying the reaction rates for a specific reaction, for example, solvolysis or reaction with a standard nucleophile.

Calculating molecular descriptors: Using computational chemistry to calculate a wide range of electronic and steric descriptors for each molecule in the library.

Model development: Using statistical methods or machine learning algorithms to build a model that correlates the calculated descriptors with the experimentally observed reactivity.

Such a model could then be used to predict the reactivity of new, unsynthesized derivatives, guiding the design of molecules with desired reactivity profiles. For instance, the model could predict which substituents on the phenyl ring would lead to enhanced electrophilicity at the carbonyl carbon or, conversely, which might promote alternative reaction pathways like cyclopropane ring-opening. The development of such predictive models is crucial for accelerating the discovery and optimization of new chemical entities in various fields, including materials science and medicinal chemistry. digitellinc.comnih.gov

Q & A

Q. Basic

  • GC Analysis : Assess purity (>97% by GC, as per industry standards) and detect volatile impurities .
  • NMR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., cyclopropane protons at δ 0.8–1.5 ppm, acyl chloride carbonyl at δ 170–180 ppm).
  • FTIR : Identify the C=O stretch (~1800 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .
  • Boiling Point/Melting Point : Cross-check with literature values (e.g., bp ~232°C, mp -7–-5°C) .

What are the common side reactions encountered during the synthesis of this compound, and how can they be mitigated?

Q. Advanced

  • Oxidative Condensation : Thionyl chloride may induce redox side reactions, leading to dimerization or quinone formation (observed in analogous systems) . Mitigation: Use inert atmospheres (N₂/Ar) and strictly control reaction temperature.
  • Hydrolysis : Moisture exposure degrades acyl chlorides. Mitigation: Employ anhydrous solvents and drying tubes.
  • Acyl Migration : Steric strain in the cyclopropane ring may promote rearrangement. Monitor via real-time NMR or LC-MS .

How should researchers resolve contradictions in spectral data when analyzing derivatives of this compound?

Q. Advanced

  • Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., 3-Phenylpropanoyl chloride, δ 2.8–3.2 ppm for CH₂ adjacent to carbonyl) .
  • Isotopic Labeling : Use deuterated analogs to confirm peak assignments in complex spectra.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and vibrational frequencies to resolve ambiguities .

What safety protocols are essential when handling this compound?

Q. Basic

  • PPE : Acid-resistant gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of corrosive vapors.
  • Storage : Keep in sealed, dark containers at 2–8°C to prevent hydrolysis or thermal decomposition .

What strategies optimize the acylation efficiency of this compound in complex organic syntheses?

Q. Advanced

  • Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance nucleophilic acyl substitution rates.
  • Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) improve electrophilicity of the acyl chloride.
  • Steric Considerations : The cyclopropane ring may hinder reactivity; pre-activate substrates (e.g., deprotonate alcohols/phenols) to accelerate coupling .

How can researchers address discrepancies in reaction yields when scaling up synthesis protocols?

Q. Advanced

  • Kinetic Profiling : Use microreactors or flow chemistry to identify mass/heat transfer limitations at larger scales.
  • By-Product Analysis : Characterize low-yield batches via HPLC-MS to trace impurities (e.g., hydrolyzed acids or oligomers).
  • DoE (Design of Experiments) : Systematically vary parameters (temperature, stoichiometry) to identify critical process variables .

What analytical techniques are most effective for tracking degradation pathways of this compound under storage?

Q. Advanced

  • Accelerated Stability Studies : Expose samples to elevated temperatures/humidity and monitor degradation via:
    • TGA/DSC : Detect thermal decomposition events.
    • LC-MS : Identify hydrolysis products (e.g., propanoic acid derivatives).
  • UV-Vis Spectroscopy : Track color changes indicative of oxidation .

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